5-Undecene, 4-methyl-

Description

BenchChem offers high-quality 5-Undecene, 4-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Undecene, 4-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

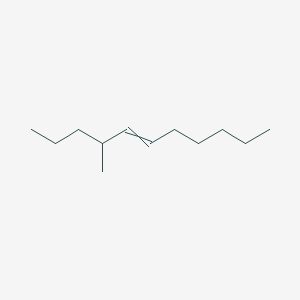

2D Structure

Properties

CAS No. |

143185-91-5 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

4-methylundec-5-ene |

InChI |

InChI=1S/C12H24/c1-4-6-7-8-9-11-12(3)10-5-2/h9,11-12H,4-8,10H2,1-3H3 |

InChI Key |

YXDOMEUHVSOETQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(C)CCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-methyl-5-undecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of potential synthetic routes for the preparation of 4-methyl-5-undecene. Due to the absence of specific published experimental data for this compound, this guide outlines generalized yet detailed protocols for its synthesis via three established methodologies: the Wittig reaction, Grignard reagent coupling, and olefin metathesis. Each section includes a theoretical experimental protocol, a discussion of the underlying mechanism, and a summary of expected quantitative data. This guide is intended to serve as a foundational resource for researchers embarking on the synthesis of 4-methyl-5-undecene and similar branched aliphatic alkenes.

Introduction

4-methyl-5-undecene is a branched aliphatic alkene with potential applications in various fields of chemical research, including as a building block in the synthesis of more complex molecules and as a component in the development of new materials. The controlled synthesis of such molecules with specific stereochemistry and purity is crucial for their effective application. This guide explores three powerful and versatile methods for carbon-carbon double bond formation that are theoretically applicable to the synthesis of 4-methyl-5-undecene.

Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[1][2][3][4][5] For the synthesis of 4-methyl-5-undecene, a plausible disconnection approach involves the reaction of heptanal with a C5 phosphonium ylide.

Proposed Synthetic Pathway

The overall reaction scheme is as follows:

Caption: Proposed Wittig reaction for the synthesis of 4-methyl-5-undecene.

Detailed Experimental Protocol (Generalized)

Materials:

-

2-Bromopentane

-

Triphenylphosphine

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Heptanal

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane or pentane for chromatography

Procedure:

-

Preparation of the Phosphonium Salt: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine triphenylphosphine (1.1 eq) and 2-bromopentane (1.0 eq). The reaction is typically performed neat or in a high-boiling solvent like toluene or acetonitrile. Heat the mixture to reflux for 24-48 hours. After cooling to room temperature, the solid phosphonium salt is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

-

Generation of the Ylide: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the prepared (1-methylbutyl)triphenylphosphonium bromide (1.0 eq) and anhydrous diethyl ether or THF. Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath). Slowly add n-butyllithium (1.0 eq) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to orange or deep red). Allow the mixture to stir at this temperature for 1-2 hours.

-

Wittig Reaction: To the ylide solution at low temperature, add a solution of heptanal (1.0 eq) in the same anhydrous solvent dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent such as hexane or pentane to separate the 4-methyl-5-undecene from the triphenylphosphine oxide byproduct.[6]

Quantitative Data (Hypothetical)

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (after chroma.) | >95% |

| Boiling Point | ~190-195 °C |

| ¹H NMR (CDCl₃, δ) | ~5.4 (m, 2H, olefinic), 2.1 (m, 1H, allylic CH), 1.0-1.5 (m, aliphatic), 0.9 (t, 6H, terminal CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~135 (olefinic C), ~125 (olefinic C), ~40 (allylic CH), various signals in the aliphatic region |

| IR (neat, cm⁻¹) | ~3010 (C-H stretch, alkene), ~1660 (C=C stretch), ~965 (trans-alkene C-H bend) |

| MS (EI, m/z) | 168 (M⁺), characteristic fragmentation pattern |

Synthesis via Grignard Reagent Coupling

The coupling of a Grignard reagent with an appropriate electrophile provides another robust method for C-C bond formation. For 4-methyl-5-undecene, a plausible route involves the reaction of a C7 Grignard reagent with a C5 allylic halide.

Proposed Synthetic Pathway

Caption: Proposed Grignard coupling for the synthesis of 4-methyl-5-undecene.

Detailed Experimental Protocol (Generalized)

Materials:

-

1-Bromoheptane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine crystal (as initiator)

-

3-Bromo-1-pentene

-

Copper(I) iodide (CuI) or other suitable copper catalyst

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. In the dropping funnel, place a solution of 1-bromoheptane (1.0 eq) in anhydrous diethyl ether or THF. Add a small portion of the halide solution to the magnesium. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and bubbling. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7][8]

-

Coupling Reaction: Cool the Grignard reagent solution to 0 °C. In a separate flame-dried flask under nitrogen, prepare a solution of 3-bromo-1-pentene (1.1 eq) in anhydrous THF. To this solution, add a catalytic amount of CuI (e.g., 5 mol%). Cool this solution to 0 °C and slowly add the prepared Grignard reagent via cannula. The reaction is often exothermic. Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[9] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Quantitative Data (Hypothetical)

| Parameter | Expected Value |

| Yield | 50-70% |

| Purity (after dist.) | >97% |

| Boiling Point | ~190-195 °C |

| ¹H NMR (CDCl₃, δ) | ~5.4 (m, 2H, olefinic), 2.1 (m, 1H, allylic CH), 1.0-1.5 (m, aliphatic), 0.9 (t, 6H, terminal CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~135 (olefinic C), ~125 (olefinic C), ~40 (allylic CH), various signals in the aliphatic region |

| IR (neat, cm⁻¹) | ~3010 (C-H stretch, alkene), ~1660 (C=C stretch), ~965 (trans-alkene C-H bend) |

| MS (EI, m/z) | 168 (M⁺), characteristic fragmentation pattern |

Synthesis via Olefin Metathesis

Olefin metathesis is a powerful reaction that allows for the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum.[10][11][12][13][14] For the synthesis of 4-methyl-5-undecene, a cross-metathesis reaction between 1-octene and 3-methyl-1-pentene is a feasible approach.

Proposed Synthetic Pathway

Caption: Proposed olefin cross-metathesis for the synthesis of 4-methyl-5-undecene.

Detailed Experimental Protocol (Generalized)

Materials:

-

1-Octene

-

3-Methyl-1-pentene

-

Grubbs' catalyst (e.g., Grubbs' 1st or 2nd generation, or a Hoveyda-Grubbs catalyst)

-

Anhydrous and degassed dichloromethane (DCM) or toluene

-

Ethyl vinyl ether (for quenching)

-

Silica gel

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-octene (1.0 eq) and 3-methyl-1-pentene (1.2-1.5 eq) in anhydrous and degassed DCM or toluene. The use of a slight excess of one olefin can help drive the reaction towards the desired product.

-

Catalyst Addition: Add the Grubbs' catalyst (typically 1-5 mol%) to the reaction mixture. The reaction is usually stirred at room temperature or gently heated (e.g., 40 °C) to facilitate the reaction. Monitor the progress of the reaction by TLC or GC-MS.

-

Quenching and Work-up: Once the reaction is complete (typically after several hours), quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.

-

Purification: The crude product, which will be a mixture of the desired product, homodimers, and residual starting materials, can be purified by column chromatography on silica gel. The ruthenium byproducts are often retained at the top of the column.

Quantitative Data (Hypothetical)

| Parameter | Expected Value |

| Yield | 40-60% (can be lower due to mixture of products) |

| Purity (after chroma.) | >95% |

| Boiling Point | ~190-195 °C |

| ¹H NMR (CDCl₃, δ) | ~5.4 (m, 2H, olefinic), 2.1 (m, 1H, allylic CH), 1.0-1.5 (m, aliphatic), 0.9 (t, 6H, terminal CH₃) |

| ¹³C NMR (CDCl₃, δ) | ~135 (olefinic C), ~125 (olefinic C), ~40 (allylic CH), various signals in the aliphatic region |

| IR (neat, cm⁻¹) | ~3010 (C-H stretch, alkene), ~1660 (C=C stretch), ~965 (trans-alkene C-H bend) |

| MS (EI, m/z) | 168 (M⁺), characteristic fragmentation pattern |

Conclusion

This technical guide has outlined three viable, albeit generalized, synthetic strategies for the preparation of 4-methyl-5-undecene. The choice of method will depend on factors such as the availability of starting materials, desired stereoselectivity, and scale of the synthesis. The Wittig reaction offers a reliable route with good control over the double bond position. Grignard reagent coupling provides a powerful method for constructing the carbon skeleton, while olefin metathesis presents a modern and efficient, though potentially less selective for this specific target, alternative. The provided experimental protocols and hypothetical data serve as a solid starting point for any researcher aiming to synthesize 4-methyl-5-undecene. Further optimization of reaction conditions would be necessary to achieve high yields and purity.

References

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

- 9. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Catalyst-Controlled Stereoselective Olefin Metathesis as a Principal Strategy in Multi-Step Synthesis Design. A Concise Route to (+)-Neopeltolide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. hwpi.harvard.edu [hwpi.harvard.edu]

Unveiling 5-Undecene, 4-methyl-: A Technical Guide to a Putative Natural Product

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

Abstract

This technical guide explores the natural occurrence of 5-Undecene, 4-methyl-, a branched-chain alkene. Despite its simple structure, definitive evidence of its presence in natural sources remains elusive in publicly available scientific literature. This document, therefore, provides a comprehensive overview of the general principles and methodologies relevant to the potential discovery and characterization of this and similar methyl-branched hydrocarbons in nature, with a particular focus on insect cuticular hydrocarbons, a rich source of analogous compounds. We present hypothetical biosynthetic pathways, standardized experimental protocols for isolation and identification, and a framework for understanding its potential biological significance. All quantitative data on related compounds are summarized for comparative analysis, and key conceptual workflows are visualized using diagrammatic representations.

Introduction

Branched-chain hydrocarbons are a diverse class of organic molecules found throughout the natural world, playing critical roles in chemical communication, defense, and environmental adaptation.[1] 5-Undecene, 4-methyl- (IUPAC name: 4-methylundec-5-ene; CAS Number: 143185-91-5), with the chemical formula C12H24, represents a specific isomer of methyl-undecene. While its parent compound, 5-undecene, has been reported in various organisms, the natural occurrence of the 4-methyl substituted variant has not been explicitly documented in scientific literature to date.

This guide aims to provide researchers with the necessary theoretical and practical framework to investigate the potential natural sources of 5-Undecene, 4-methyl-. By examining the well-established biosynthesis of similar methyl-branched alkenes in insects, we can infer a likely metabolic origin and devise targeted strategies for its discovery.

Hypothetical Natural Occurrence and Biosynthesis

While no specific natural source has been identified for 5-Undecene, 4-methyl-, the vast diversity of insect cuticular hydrocarbons (CHCs) makes them a prime candidate for investigation.[1] CHCs are crucial for preventing desiccation and serve as a key component of insect communication systems, mediating species and mate recognition. These complex mixtures often contain a variety of straight-chain, methyl-branched, and unsaturated hydrocarbons.

The biosynthesis of methyl-branched hydrocarbons in insects is a multi-step enzymatic process that offers a plausible route to the formation of 5-Undecene, 4-methyl-. The pathway likely initiates with the incorporation of a methylmalonyl-CoA precursor during fatty acid synthesis.

A proposed biosynthetic pathway is as follows:

-

Initiation: Acetyl-CoA serves as the primer for fatty acid synthesis.

-

Elongation and Branching: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. The introduction of a methyl branch occurs through the substitution of a malonyl-CoA with a methylmalonyl-CoA unit by the fatty acid synthase (FAS) complex.

-

Desaturation: A specific desaturase enzyme introduces a double bond into the saturated fatty acyl-CoA chain. For 5-Undecene, 4-methyl-, this would likely be a Δ5-desaturase.

-

Reduction and Decarbonylation: The resulting unsaturated fatty acyl-CoA is then reduced to a fatty aldehyde, followed by oxidative decarbonylation, often catalyzed by a cytochrome P450 enzyme of the CYP4G family, to yield the final hydrocarbon.

This proposed pathway provides a basis for designing experiments to probe for the existence of 5-Undecene, 4-methyl- in insects, for instance, by using labeled precursors in metabolic studies.

Quantitative Data on Related Methylated Alkenes in Insects

To provide a context for the potential abundance of 5-Undecene, 4-methyl-, the following table summarizes quantitative data on various methyl-branched alkenes that have been identified in different insect species. It is important to note that the absolute and relative amounts of these compounds can vary significantly based on species, sex, age, and environmental conditions.

| Insect Species | Compound Class | Specific Isomers Identified | Relative Abundance (%) | Reference |

| Drosophila melanogaster | Methyl-branched Alkenes | (Z)-7-Tricosene, (Z)-7-Pentacosene | Varies with sex | Doebley et al. (2008) |

| Blattella germanica | Methyl-branched Alkanes | 3-Methylheptacosane, 11,15-Dimethylheptacosane | Major components | Jurenka et al. (1989) |

| Solenopsis invicta | Methyl-branched Alkenes | (Z)-9-Tricosene, (Z)-9-Pentacosene | Varies with caste | Vander Meer et al. (1989) |

| Musca domestica | Methyl-branched Alkenes | (Z)-9-Tricosene, (Z)-9-Pentacosene, (Z)-14-Nonacosene | Major components | Adams et al. (1984) |

This table is representative and not exhaustive. The relative abundance can vary greatly.

Experimental Protocols

The following section details the methodologies for the extraction, separation, and identification of cuticular hydrocarbons from insect samples, which can be adapted for the targeted search of 5-Undecene, 4-methyl-.

Extraction of Cuticular Hydrocarbons

Objective: To isolate CHCs from the insect cuticle with minimal contamination from internal lipids.

Materials:

-

Live or freshly frozen insect specimens

-

Hexane (HPLC grade)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Micropipettes

-

Glass wool

Protocol:

-

Select a homogenous group of insects (e.g., same species, sex, and age).

-

Briefly rinse the insects with distilled water to remove any external debris and gently dry them with a lint-free tissue.

-

Place a known number or weight of insects into a glass vial.

-

Add a sufficient volume of hexane to fully submerge the insects (e.g., 1 mL for 10-20 small insects).

-

Gently agitate the vial on a vortex mixer for 2-5 minutes. This short extraction time is crucial to minimize the extraction of internal lipids.

-

Carefully transfer the hexane extract to a clean vial using a micropipette with a glass wool plug at the tip to filter out any small particulate matter.

-

Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.

-

Re-dissolve the residue in a small, known volume of hexane for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of the CHC extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 320 °C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless

MS Conditions (Typical):

-

Ion Source Temperature: 230 °C

-

Electron Ionization (EI) Energy: 70 eV

-

Mass Range: m/z 40-600

Identification:

-

The identification of 5-Undecene, 4-methyl- would be based on the comparison of its retention time and mass spectrum with those of an authentic synthetic standard. The mass spectrum is expected to show a molecular ion peak at m/z 168 and characteristic fragmentation patterns for a branched alkene.

Visualizations

Hypothetical Biosynthetic Pathway of 5-Undecene, 4-methyl-

Caption: Hypothetical biosynthesis of 5-Undecene, 4-methyl-.

Experimental Workflow for CHC Analysis

Caption: General workflow for insect CHC analysis.

Conclusion

The natural occurrence of 5-Undecene, 4-methyl- remains an open question for the scientific community. This guide provides a foundational framework for its potential discovery and characterization, drawing parallels with the well-studied biosynthesis of related methyl-branched hydrocarbons in insects. The detailed experimental protocols and conceptual diagrams are intended to equip researchers with the necessary tools to explore this uncharted area of natural product chemistry. The identification of 5-Undecene, 4-methyl- in a natural source would not only add to the known diversity of chemical structures in nature but could also open new avenues for research into its ecological role and potential applications.

References

The Biological Activity of 5-Undecene, 4-methyl-: An In-Depth Technical Review

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the current state of knowledge regarding the biological activity of the unsaturated hydrocarbon 5-Undecene, 4-methyl-. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific data on the biological effects, mechanisms of action, and toxicological profile of this compound. This document summarizes the available chemical information for 5-Undecene, 4-methyl- and provides a general overview of the biological activities of structurally related hydrocarbons. The significant gap in the literature highlights a potential area for future research to elucidate the pharmacological and toxicological properties of this specific molecule.

Introduction

5-Undecene, 4-methyl- is an organic compound classified as an unsaturated hydrocarbon. Its chemical structure consists of an eleven-carbon chain (undecene) with a double bond at the fifth carbon and a methyl group at the fourth carbon. The precise biological activity of this specific isomer remains largely uninvestigated, with no dedicated studies found in the public domain. This guide, therefore, aims to provide a foundational understanding based on its chemical identity and the general properties of similar aliphatic hydrocarbons.

Chemical and Physical Properties

A summary of the known identifiers and properties of 5-Undecene, 4-methyl- is presented below. This information is aggregated from chemical databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C12H24 | PubChem |

| Molecular Weight | 168.32 g/mol | PubChem |

| IUPAC Name | 4-methylundec-5-ene | PubChem |

| CAS Number | 143185-91-5 | PubChem[1] |

| Synonyms | 5-Undecene, 4-methyl- | PubChem[1] |

Biological Activity: A Review of Available Data

A thorough search of scientific literature reveals a significant lack of specific data on the biological activity of 5-Undecene, 4-methyl-. No in vitro or in vivo studies detailing its pharmacological, toxicological, or pharmacokinetic properties have been published.

General Considerations for Aliphatic Hydrocarbons

In the absence of specific data, the potential biological activity of 5-Undecene, 4-methyl- can be cautiously inferred from the general properties of similar aliphatic hydrocarbons. Generally, non-aromatic hydrocarbons of this size are considered to have low systemic toxicity.[2] Their primary effects are often related to their physical properties, such as their ability to disrupt cell membranes at high concentrations.

Potential Areas of Investigation

Given the lack of data, several avenues of research could be pursued to characterize the biological profile of 5-Undecene, 4-methyl-:

-

Cytotoxicity Assays: Initial screening using various cell lines (e.g., cancer cell lines, normal cell lines) could determine if the compound exhibits any cytotoxic effects.

-

Antimicrobial Activity: Many hydrocarbons and related natural products exhibit antimicrobial properties. Screening against a panel of bacteria and fungi could be a valuable first step.

-

Enzyme Inhibition Assays: The compound could be tested for inhibitory activity against a range of enzymes, particularly those involved in inflammatory or metabolic pathways.

-

In Vivo Toxicity Studies: Acute and chronic toxicity studies in animal models would be necessary to determine the safety profile of the compound.

Experimental Protocols: A Proposed Framework

As no specific experimental protocols for 5-Undecene, 4-methyl- exist in the literature, this section proposes a general workflow for initial biological characterization.

Caption: Proposed workflow for the initial biological evaluation of 5-Undecene, 4-methyl-.

Signaling Pathways: A Theoretical Perspective

Without any experimental data, it is not possible to create a diagram of a known signaling pathway for 5-Undecene, 4-methyl-. Any such diagram would be purely speculative. Research would first need to identify a biological effect, after which studies could be designed to elucidate the underlying mechanism and associated signaling pathways.

A hypothetical logical relationship for investigating a potential anti-inflammatory effect is presented below.

Caption: Logical workflow for investigating a hypothetical anti-inflammatory effect.

Conclusion and Future Directions

The biological activity of 5-Undecene, 4-methyl- is a significant unknown in the field of chemical biology. There is a complete absence of published data regarding its effects on biological systems. The information presented in this guide is based on the general properties of its chemical class. This represents a clear opportunity for original research. Future studies should focus on a systematic screening of this compound to identify any potential cytotoxic, antimicrobial, or other pharmacological activities. Such research would be the first step in understanding the potential applications or risks associated with 5-Undecene, 4-methyl-.

References

An In-depth Technical Guide to the Isomeric Forms of 4-Methyl-5-undecene

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-5-undecene, a branched alkene with the molecular formula C₁₂H₂₄, presents a compelling case study in stereoisomerism due to its structural features. The presence of a chiral center at carbon 4 and a carbon-carbon double bond at the 5-position gives rise to four distinct stereoisomers. Understanding the unique spatial arrangements and physicochemical properties of these isomers is crucial for applications in drug development, materials science, and chemical synthesis, where stereochemistry can dictate biological activity and material properties. This guide provides a comprehensive overview of the isomeric forms of 4-methyl-5-undecene, including their classification, nomenclature, and theoretical properties. It also outlines general experimental protocols for their synthesis, separation, and characterization, offering a foundational framework for researchers in the field.

Introduction to the Isomerism of 4-Methyl-5-undecene

The molecular structure of 4-methyl-5-undecene contains two key features that result in stereoisomerism:

-

A Chiral Center: Carbon atom 4 (C4) is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a hex-1-en-1-yl group. This makes C4 a stereocenter, leading to the possibility of two different spatial arrangements, designated as (R) and (S) configurations based on the Cahn-Ingold-Prelog priority rules. Molecules that are non-superimposable mirror images of each other are known as enantiomers.

-

A Double Bond: The carbon-carbon double bond between C5 and C6 restricts rotation, leading to geometric isomerism. The substituents on each carbon of the double bond can be on the same side (Z configuration, from the German zusammen) or on opposite sides (E configuration, from the German entgegen).

The combination of the chiral center and the double bond results in the existence of four possible stereoisomers for 4-methyl-5-undecene. These are two pairs of enantiomers, which are diastereomers of each other.

Isomeric Forms of 4-Methyl-5-undecene

The four stereoisomers of 4-methyl-5-undecene are:

-

(4R,5E)-4-methyl-5-undecene

-

(4S,5E)-4-methyl-5-undecene

-

(4R,5Z)-4-methyl-5-undecene

-

(4S,5Z)-4-methyl-5-undecene

The relationship between these isomers is depicted in the diagram below.

Quantitative Data Summary

Table 1: Predicted Physical Properties of 4-Methyl-5-undecene Isomers

| Isomer | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Predicted Density (g/mL) |

| (4R,5E)-4-methyl-5-undecene | 168.32 | Higher than Z-isomers | Slightly different |

| (4S,5E)-4-methyl-5-undecene | 168.32 | Same as (4R,5E) | Same as (4R,5E) |

| (4R,5Z)-4-methyl-5-undecene | 168.32 | Lower than E-isomers | Slightly different |

| (4S,5Z)-4-methyl-5-undecene | 168.32 | Same as (4R,5Z) | Same as (4R,5Z) |

Note: Enantiomers have identical boiling points and densities. Diastereomers have different physical properties. Generally, E-isomers have slightly higher boiling points than Z-isomers due to their more linear shape allowing for better intermolecular packing.

Table 2: Predicted Chiroptical Properties of 4-Methyl-5-undecene Isomers

| Isomer | Predicted Specific Rotation [α] |

| (4R,5E)-4-methyl-5-undecene | +y |

| (4S,5E)-4-methyl-5-undecene | -y |

| (4R,5Z)-4-methyl-5-undecene | +z |

| (4S,5Z)-4-methyl-5-undecene | -z |

Note: Enantiomers rotate plane-polarized light to an equal but opposite degree. The magnitude and sign of the specific rotation for diastereomers are different and cannot be easily predicted without experimental data.

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of 4-methyl-5-undecene would require a combination of stereoselective synthesis and chiral chromatography, followed by spectroscopic analysis.

General Synthetic Approach

A general approach for the synthesis of a specific stereoisomer of 4-methyl-5-undecene could involve a Wittig reaction or a similar olefination reaction using a chiral starting material.

Protocol for Stereoselective Synthesis (General):

-

Preparation of the Chiral Precursor: Start with a commercially available chiral building block, for example, (R)- or (S)-2-methylbutanal.

-

Chain Elongation: Extend the carbon chain of the chiral precursor through standard organic transformations to create a suitable aldehyde or ketone for the subsequent olefination step.

-

Wittig Reaction: React the chiral aldehyde/ketone with an appropriate phosphorus ylide (Wittig reagent) to form the double bond at the C5 position. The choice of the ylide and reaction conditions can influence the E/Z selectivity of the product.

-

Purification: The crude product, likely a mixture of diastereomers, would then be purified using column chromatography.

Separation of Stereoisomers

The separation of the four stereoisomers would typically be a two-step process.

Protocol for Separation:

-

Separation of Diastereomers: The E and Z diastereomeric pairs can be separated using standard chromatographic techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on an achiral stationary phase, as diastereomers have different physical properties.

-

Separation of Enantiomers: Each pair of enantiomers ((4R,5E)/(4S,5E) and (4R,5Z)/(4S,5Z)) would then be separated using chiral chromatography. This involves using a chiral stationary phase (CSP) in either GC or HPLC. The choice of the CSP is critical and often requires screening of different column types.

Characterization of Isomers

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to determine the E/Z configuration of the double bond. The coupling constant (J-value) between the vinylic protons is typically larger for the E-isomer (trans) than for the Z-isomer (cis). Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations to confirm the geometry.

-

¹³C NMR: Will show a distinct set of peaks for each diastereomer.

Mass Spectrometry (MS):

-

All isomers will have the same molecular ion peak. Fragmentation patterns for diastereomers may show subtle differences.

Chiroptical Methods:

-

Polarimetry: Used to measure the optical rotation of the separated enantiomers. The specific rotation is a characteristic property of a chiral molecule.

Logical Relationships in Isomer Analysis

The process of identifying and characterizing the isomers of 4-methyl-5-undecene follows a logical progression.

Conclusion

The four stereoisomers of 4-methyl-5-undecene arise from the interplay of a single chiral center and a disubstituted double bond. While specific experimental data for these isomers is not currently available, this guide provides a theoretical framework and outlines the general experimental methodologies required for their synthesis, separation, and characterization. For researchers in drug development and related fields, a thorough understanding of the stereochemistry of such molecules is paramount, as different stereoisomers can exhibit vastly different biological activities. The protocols and logical workflows presented here serve as a foundational resource for the investigation of 4-methyl-5-undecene and other chiral alkenes.

Spectroscopic Profile of 5-Undecene, 4-methyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the organic compound 5-Undecene, 4-methyl- (CAS No. 143185-91-5). Due to the limited availability of direct experimental spectra for this specific molecule, this document synthesizes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles and data from analogous structures. This guide also outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers in organic synthesis, natural product chemistry, and drug development.

Introduction

5-Undecene, 4-methyl-, with the molecular formula C₁₂H₂₄, is an unsaturated hydrocarbon.[1] Its structure, featuring a methyl branch near a double bond, presents a unique spectroscopic fingerprint. Understanding the NMR, IR, and MS characteristics of this molecule is crucial for its identification, characterization, and quality control in various research and development applications. This document aims to provide a predictive yet comprehensive spectroscopic profile to aid in these endeavors.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for 5-Undecene, 4-methyl-. These predictions are derived from the analysis of its chemical structure, comparison with isomers, and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts are presented below. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Data for 5-Undecene, 4-methyl-

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Olefinic H | ~5.2 - 5.5 | Multiplet | 2H |

| Methine H (C4) | ~2.0 - 2.3 | Multiplet | 1H |

| Allylic CH₂ | ~1.9 - 2.1 | Multiplet | 2H |

| CH₂ Groups | ~1.2 - 1.4 | Multiplet | 10H |

| Methyl H (C4-CH₃) | ~0.9 - 1.1 | Doublet | 3H |

| Terminal CH₃ | ~0.8 - 1.0 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Data for 5-Undecene, 4-methyl-

| Carbon | Chemical Shift (ppm) |

| Olefinic C | ~125 - 135 |

| Methine C (C4) | ~35 - 45 |

| Allylic C | ~30 - 35 |

| Aliphatic CH₂ | ~20 - 40 |

| Methyl C (C4-CH₃) | ~15 - 25 |

| Terminal CH₃ | ~10 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands for 5-Undecene, 4-methyl- are listed below.

Table 3: Predicted IR Absorption Bands for 5-Undecene, 4-methyl-

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| ~3000 - 3100 | C-H stretch (alkene) | Medium |

| ~2850 - 3000 | C-H stretch (alkane) | Strong |

| ~1640 - 1680 | C=C stretch | Medium to Weak |

| ~1450 - 1470 | C-H bend (alkane) | Medium |

| ~1370 - 1380 | C-H bend (methyl) | Medium |

| ~675 - 1000 | =C-H bend (alkene) | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of 5-Undecene, 4-methyl- would show a molecular ion peak and several fragment ions.

Table 4: Predicted Mass Spectrometry Data for 5-Undecene, 4-methyl-

| m/z | Interpretation | Relative Abundance |

| 168 | Molecular Ion [M]⁺ | Low to Medium |

| 153 | [M - CH₃]⁺ | Low |

| 139 | [M - C₂H₅]⁺ | Low |

| 125 | [M - C₃H₇]⁺ | Medium |

| 111 | [M - C₄H₉]⁺ | Medium |

| 97 | [M - C₅H₁₁]⁺ | Medium |

| 83 | [C₆H₁₁]⁺ | High |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 41 | [C₃H₅]⁺ | High |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of liquid 5-Undecene, 4-methyl-.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., a single 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Attenuated Total Reflectance (ATR) IR Spectroscopy

Objective: To obtain the infrared spectrum of liquid 5-Undecene, 4-methyl-.

Methodology:

-

Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[2] This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.[2]

-

Spectrum Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum. Perform baseline correction if necessary. Identify and label the significant absorption peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent after analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of 5-Undecene, 4-methyl-.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

-

GC Conditions:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to a value that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.

-

Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.

-

-

MS Conditions:

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.[3]

-

Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

Solvent Delay: Include a solvent delay to prevent the high concentration of the solvent from saturating the detector.

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound of interest.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Comparison with spectral libraries can aid in identification.

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general steps involved in the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a foundational spectroscopic profile for 5-Undecene, 4-methyl-, based on predictive methods. The tabulated data for NMR, IR, and MS, along with the detailed experimental protocols, offer a valuable resource for researchers. While these predicted spectra await experimental verification, they serve as a robust starting point for the identification and characterization of this compound and its related structures. The provided workflow visualization further clarifies the logical progression of spectroscopic analysis in a laboratory setting.

References

molecular formula and weight of 5-Undecene, 4-methyl-

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a concise overview of the chemical properties, synthesis, and analysis of 5-Undecene, 4-methyl-. Due to the limited specific literature on this compound, this guide also presents general experimental protocols and conceptual pathways relevant to aliphatic hydrocarbons of its class.

Core Data

The fundamental physicochemical properties of 5-Undecene, 4-methyl- are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₄[1][2] |

| Molecular Weight | 168.32 g/mol [1][2] |

| IUPAC Name | 4-methylundec-5-ene[1] |

Experimental Protocols

Given the absence of specific published experimental methods for 5-Undecene, 4-methyl-, this section details representative protocols for the synthesis and analysis of similar alkenes.

Synthesis: Wittig Reaction

The Wittig reaction is a robust method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3][4][5][6] To synthesize a substituted alkene like 5-Undecene, 4-methyl-, a suitable phosphonium ylide would be reacted with a corresponding aldehyde or ketone.

General Protocol:

-

Ylide Generation: A phosphonium salt is suspended in a suitable anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium or sodium hydride) is added dropwise at a controlled temperature to deprotonate the phosphonium salt, forming the ylide.

-

Reaction with Carbonyl: The aldehyde or ketone, dissolved in an anhydrous solvent, is added slowly to the ylide solution. The reaction mixture is stirred, typically at room temperature, until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the alkene.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it ideal for analyzing hydrocarbons like 5-Undecene, 4-methyl-.[7][8][9][10][11]

General Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Injection: A small volume of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As each component elutes from the column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization, and the resulting fragments are separated based on their mass-to-charge ratio.

-

Data Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification by comparison to spectral libraries. The retention time from the gas chromatogram further aids in identification and quantification.

Conceptual Pathways

Due to the lack of specific information on signaling pathways for 5-Undecene, 4-methyl-, a conceptual diagram illustrating the general metabolic fate of aliphatic hydrocarbons in biological systems is provided. Aliphatic hydrocarbons are generally treated as xenobiotics by the human body and are metabolized primarily in the liver to facilitate their excretion.[2]

This diagram illustrates that upon absorption, a hydrocarbon like 5-Undecene, 4-methyl- would likely undergo oxidation in the liver, catalyzed by cytochrome P450 enzymes, to form more polar metabolites such as alcohols, aldehydes, and carboxylic acids. These metabolites can then be further conjugated and excreted from the body, primarily through urine. It is important to note that some hydrocarbons can have toxic effects on various organ systems.[12]

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. quora.com [quora.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. nbinno.com [nbinno.com]

- 6. tutorchase.com [tutorchase.com]

- 7. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]

- 8. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 9. gc-ms-analysis-of-total-petroleum-hydrocarbons-and-polycyclic-aromatic-hydrocarbons-in-seawater-samples-after-the-north-cape-oil-spill - Ask this paper | Bohrium [bohrium.com]

- 10. shimadzu.com [shimadzu.com]

- 11. researchgate.net [researchgate.net]

- 12. Hydrocarbon Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 5-Undecene, 4-methyl-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 5-Undecene, 4-methyl- (CAS: 143185-91-5, Molecular Formula: C₁₂H₂₄). Due to the limited availability of specific analytical data for this compound, the following protocols and performance characteristics are based on established methods for structurally similar volatile hydrocarbons and alkenes.

Introduction

5-Undecene, 4-methyl- is a branched alkene. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is the technique of choice for the analysis of such volatile organic compounds (VOCs) due to its high sensitivity, selectivity, and ability to identify compounds based on their mass spectra.[1][2]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify different substances within a sample.[1]

Principle

Samples are introduced into the GC, where they are vaporized and separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments is measured, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix.

-

Liquid Samples (e.g., solvents, aqueous solutions):

-

Direct Liquid Injection: For concentrated samples, a simple dilution with a suitable solvent like hexane or dichloromethane may be sufficient.

-

Headspace Analysis: For trace analysis in liquids, static or dynamic headspace sampling is effective. In this technique, the volatile compounds in the vapor phase above the sample are collected and injected into the GC.

-

Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the headspace or directly immersed in the liquid sample to extract volatile and semi-volatile compounds. The fiber is then desorbed in the GC inlet.

-

-

Solid Samples (e.g., soil, tissues):

-

Solvent Extraction: The sample is extracted with an appropriate organic solvent. The extract is then concentrated and analyzed.

-

Purge and Trap: An inert gas is bubbled through the sample (if suspended in a liquid) to purge the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.[1]

-

Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of 5-Undecene, 4-methyl-. Optimization may be required based on the specific sample matrix and instrumentation.

3.1. Materials and Reagents

-

High-purity solvents (Hexane, Dichloromethane)

-

Internal Standard (e.g., Dodecane-d26)

-

5-Undecene, 4-methyl- analytical standard (if available, or a suitable isomer for method development)

-

Helium (carrier gas), 99.999% purity

-

GC vials with septa

3.2. Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent is recommended.

3.3. GC-MS Conditions

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 minutes |

| Ramp Rate | 10 °C/min to 280 °C |

| Final Temperature | 280 °C, hold for 5 minutes |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 minutes |

3.4. Calibration

Prepare a series of calibration standards of 5-Undecene, 4-methyl- (or a suitable surrogate) in the expected concentration range of the samples. A fixed concentration of an internal standard should be added to each calibration standard and sample to correct for variations in injection volume and instrument response.

3.5. Data Analysis

-

Qualitative Analysis: Identification of 5-Undecene, 4-methyl- is based on its retention time and comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of the fragmentation pattern.

-

Quantitative Analysis: Quantification is performed by integrating the peak area of a characteristic ion of 5-Undecene, 4-methyl- and comparing it to the calibration curve generated from the standards.

Data Presentation: Method Performance (Illustrative)

The following table summarizes typical performance characteristics for the GC-MS analysis of volatile hydrocarbons in a similar molecular weight range. These values should be established for 5-Undecene, 4-methyl- during method validation.

| Parameter | Typical Value Range |

| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Note: LOD and LOQ for C12-C16 alkyldimethylamines have been reported in the range of 0.3-0.5 ng/mL and 10.0-20.0 ng/mL respectively.[3] Linearity ranges for n-alkanes have been reported between 5-200 ng/µL.[4]

Expected Mass Spectrum Fragmentation

-

Molecular Ion (M+): A peak corresponding to the molecular weight of 5-Undecene, 4-methyl- (168.32 g/mol ) is expected, although it may be weak.

-

Allylic Cleavage: The most common fragmentation pathway for alkenes is cleavage of the bond allylic to the double bond, which results in the formation of a stable resonance-stabilized carbocation.

-

McLafferty Rearrangement: If a gamma-hydrogen is present and sterically accessible, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.

Visualizations

Experimental Workflow

References

- 1. impactfactor.org [impactfactor.org]

- 2. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 3. Detection and determination of C12-, C14-, C16-alkyldimethylamines in human blood using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Analysis of 4-methyl-5-undecene using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note outlines a theoretical framework for the qualitative and quantitative analysis of 4-methyl-5-undecene, a branched unsaturated hydrocarbon, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol described herein is based on established methodologies for the analysis of volatile and semi-volatile organic compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing sample preparation, instrument parameters, and expected data outcomes. While specific experimental data for 4-methyl-5-undecene is not widely published, this note provides a robust starting point for method development.

Introduction

4-methyl-5-undecene is a member of the alkene family of hydrocarbons, characterized by a carbon-carbon double bond. The analysis of such compounds is crucial in various fields, including petrochemical analysis, flavor and fragrance research, and environmental monitoring.[1][2] GC-MS is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like 4-methyl-5-undecene.[3] The gas chromatograph separates the components of a mixture based on their volatility and interaction with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios.[3][4]

Experimental Protocol

A detailed experimental protocol for the GC-MS analysis of 4-methyl-5-undecene is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

Proper sample preparation is critical for obtaining accurate and reproducible GC-MS results.[5] For a standard solution of 4-methyl-5-undecene, the following steps are recommended:

-

Solvent Selection: Choose a volatile and non-polar solvent that will not interfere with the analyte peak. Hexane is a suitable choice for hydrocarbons.[5]

-

Standard Preparation:

-

Prepare a stock solution of 4-methyl-5-undecene in hexane at a concentration of 1 mg/mL.

-

Perform serial dilutions to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Extraction (for complex matrices): For samples where 4-methyl-5-undecene is present in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[4][6]

2. GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of 4-methyl-5-undecene.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (Split ratio 50:1) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | 40 - 400 amu |

| Scan Rate | 3 scans/second |

Data Presentation

The primary outputs of a GC-MS analysis are a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak.

Total Ion Chromatogram (TIC)

The TIC is a plot of the total ion intensity versus retention time. For a pure standard of 4-methyl-5-undecene, a single, sharp peak is expected at a specific retention time. The retention time is a characteristic property of the compound under the given chromatographic conditions.

Mass Spectrum and Fragmentation Pattern

The mass spectrum is a plot of the relative abundance of ions versus their mass-to-charge ratio (m/z). The fragmentation pattern is unique to a molecule's structure and can be used for its identification. For 4-methyl-5-undecene (molecular weight: 168.32 g/mol ), the following characteristic fragments are predicted based on the principles of mass spectrometry fragmentation for alkenes and branched hydrocarbons.[7][8][9][10]

| Predicted m/z | Possible Fragment Ion | Fragmentation Pathway |

| 168 | [C12H24]+• | Molecular Ion (M+) |

| 153 | [M - CH3]+ | Loss of a methyl radical |

| 125 | [M - C3H7]+ | Loss of a propyl radical (cleavage at the branched point) |

| 97 | [C7H13]+ | Allylic cleavage |

| 83 | [C6H11]+ | Allylic cleavage |

| 69 | [C5H9]+ | Allylic cleavage |

| 55 | [C4H7]+ | Common fragment for alkenes |

| 41 | [C3H5]+ | Common fragment for alkenes |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 4-methyl-5-undecene.

Caption: A flowchart of the GC-MS experimental workflow.

Predicted Fragmentation Pathway of 4-methyl-5-undecene

The following diagram illustrates a plausible fragmentation pathway for 4-methyl-5-undecene in the mass spectrometer.

Caption: Predicted fragmentation of 4-methyl-5-undecene.

Conclusion

This application note provides a foundational protocol for the analysis of 4-methyl-5-undecene by GC-MS. The detailed methodology, including sample preparation and instrument parameters, offers a starting point for researchers to develop and validate their own methods. The predicted fragmentation patterns and structured data presentation will aid in the identification and quantification of this compound in various sample matrices. While the provided data is theoretical, it is based on well-established principles of mass spectrometry and gas chromatography for similar analytes.

References

- 1. Petroleum - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. microbenotes.com [microbenotes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for 5-Undecene, 4-methyl- as an Insect Pheromone

Topic: Use of 5-Undecene, 4-methyl- as an Insect Pheromone Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Following a comprehensive review of available scientific literature and databases, there is currently no documented evidence to support the use of 5-Undecene, 4-methyl- as an insect pheromone. The information that would typically populate detailed application notes and protocols—such as quantitative data on efficacy, established experimental bioassays, and known signaling pathways—does not exist for this specific compound in the context of insect chemical communication.

The following sections, therefore, outline the types of information that would be necessary to develop such a document, should 5-Undecene, 4-methyl- be identified as an insect pheromone in future research.

Data Presentation

A critical component of evaluating a potential pheromone is the quantitative assessment of its biological activity. Should data become available for 5-Undecene, 4-methyl-, it would be summarized in tables for clear comparison. Examples of such data tables are provided below as templates.

Table 1: Hypothetical Dose-Response of Target Insect Species to 5-Undecene, 4-methyl- in Olfactometer Bioassay

| Concentration of 5-Undecene, 4-methyl- (ng/µL) | Mean Attraction Index ± SE | % Responding Insects |

| 0 (Control) | 0.05 ± 0.02 | 5% |

| 1 | Data Not Available | Data Not Available |

| 10 | Data Not Available | Data Not Available |

| 100 | Data Not Available | Data Not Available |

| 1000 | Data Not Available | Data Not Available |

Table 2: Hypothetical Field Trial Results for 5-Undecene, 4-methyl- Baited Traps

| Target Pest Species | Trap Type | Mean No. of Captured Insects/Trap/Day ± SE (Pheromone) | Mean No. of Captured Insects/Trap/Day ± SE (Control) |

| Insecta exempli | Delta Trap | Data Not Available | Data Not Available |

| Coleoptera exemplum | Funnel Trap | Data Not Available | Data Not Available |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and application of a new pheromone. The following represents a generalized workflow that would be adapted for 5-Undecene, 4-methyl- if it were shown to have pheromonal properties.

Protocol 1: General Procedure for Electroantennography (EAG) Bioassay

Objective: To measure the electrical response of an insect's antenna to 5-Undecene, 4-methyl- to determine if it can be detected by the insect's olfactory system.

Materials:

-

Live, healthy adult insects of the target species

-

5-Undecene, 4-methyl- (if available and purified)

-

Solvent (e.g., hexane)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Odor delivery system (air stimulus controller)

Procedure:

-

Prepare serial dilutions of 5-Undecene, 4-methyl- in the chosen solvent.

-

Excise an antenna from a live insect and mount it between the recording and reference electrodes.

-

Deliver a puff of the solvent control over the antenna to establish a baseline reading.

-

Deliver puffs of the different concentrations of 5-Undecene, 4-methyl- to the antenna, starting with the lowest concentration.

-

Record the amplitude of the antennal depolarization for each stimulus.

-

Compare the responses to the pheromone with the solvent control to determine if the compound elicits a significant antennal response.

Protocol 2: General Wind Tunnel Bioassay for Attraction

Objective: To observe the behavioral response (e.g., upwind flight, source location) of insects to a point source of 5-Undecene, 4-methyl- in a controlled environment.

Materials:

-

Wind tunnel with controlled airflow, light, and temperature

-

Live, sexually mature insects of the target species

-

5-Undecene, 4-methyl- source (e.g., a loaded rubber septum)

-

Video recording equipment

Procedure:

-

Acclimatize the insects to the conditions of the wind tunnel.

-

Place the 5-Undecene, 4-methyl- source at the upwind end of the tunnel.

-

Release individual insects at the downwind end of the tunnel.

-

Record the flight path and behaviors of each insect for a set period.

-

Categorize behaviors (e.g., no response, taking flight, upwind flight, landing on the source).

-

Compare the behavioral responses to those observed with a solvent-only control.

Mandatory Visualization

Diagrams are invaluable for illustrating complex biological processes and experimental designs. Below are examples of Graphviz diagrams that would be created if the relevant information for 5-Undecene, 4-methyl- were available.

Caption: Hypothetical signaling pathway of 5-Undecene, 4-methyl- in an insect olfactory system.

Caption: A generalized experimental workflow for the development of an insect pheromone.

The Elusive Role of 4-Methyl-5-undecene in Chemical Ecology: An Overview of Available Information

Despite a comprehensive search of scientific literature and chemical databases, there is currently a notable lack of specific information regarding the applications of 4-methyl-5-undecene in the field of chemical ecology. This compound, a branched alkene, has not been prominently identified as a key signaling molecule—such as a pheromone, kairomone, allomone, or synomone—in insect communication or plant-insect interactions.

Chemical ecology is a field dedicated to understanding the role of chemical signals in the interactions between living organisms. These chemical cues are fundamental to behaviors such as mating, foraging, oviposition, and defense. While numerous hydrocarbons and their derivatives have been identified as critical semiochemicals, 4-methyl-5-undecene does not appear to be among the well-documented examples.

Our investigation sought to provide detailed application notes, experimental protocols, and quantitative data on the use of 4-methyl-5-undecene for researchers, scientists, and drug development professionals. However, the search did not yield any specific studies detailing its use as a semiochemical. Consequently, it is not possible to provide established experimental protocols, quantitative data on behavioral responses, or diagrams of signaling pathways directly involving this compound.

For the purpose of illustrating the types of information that would be relevant had any been found, a generalized workflow for identifying and characterizing a novel semiochemical is presented below. This serves as a hypothetical framework for how 4-methyl-5-undecene could be studied if it were suspected to have a role in chemical ecology.

Hypothetical Experimental Workflow for Investigating a Potential Semiochemical

If a researcher were to investigate the potential role of 4-methyl-5-undecene in chemical ecology, a general experimental workflow could be followed. The diagram below illustrates the logical progression from initial observation to chemical identification and behavioral validation.

Figure 1. A generalized workflow for the identification and validation of a new semiochemical from initial behavioral observation to experimental confirmation.

Conclusion

Application Notes and Protocols for Olfactometer Assays Using 4-methyl-5-undecene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olfactometer assays are critical behavioral experiments for investigating the response of organisms, particularly insects, to volatile chemical cues. These assays are instrumental in determining whether a specific compound acts as an attractant, repellent, or has no significant behavioral effect. This document provides a detailed protocol for utilizing 4-methyl-5-undecene in olfactometer assays. While specific behavioral data for 4-methyl-5-undecene is not extensively available in published literature, this protocol offers a robust framework for its evaluation as a potential semiochemical. The methodologies described herein are based on established principles of olfactometry and can be adapted for various insect species.

Data Presentation

Due to the limited specific data for 4-methyl-5-undecene, the following table presents hypothetical quantitative data to serve as an illustrative example for structuring experimental results. Researchers should replace this with their own empirically determined data.

| Parameter | Test Group (4-methyl-5-undecene) | Control Group (Solvent) | Statistical Significance (p-value) |

| Concentration | 1 µg/µL in hexane | Hexane | N/A |

| Number of Subjects (N) | 50 | 50 | N/A |

| Response Rate (%) | 80% | 75% | > 0.05 |

| Attraction Index | +0.6 | +0.05 | < 0.01 |

| Time to First Choice (s) | 35 ± 5 | 42 ± 7 | < 0.05 |

| Duration in Odor Arm (s) | 120 ± 15 | 65 ± 10 | < 0.001 |

Attraction Index = (Number in Test Arm - Number in Control Arm) / Total Number of Responders

Experimental Protocols

This section details the methodology for conducting a Y-tube olfactometer assay to assess the behavioral response of insects to 4-methyl-5-undecene.

Materials and Equipment

-

Y-tube olfactometer (glass or PTFE)

-

Air pump or compressed air source

-

Flow meters

-

Activated charcoal filter

-

Humidifier (e.g., gas washing bottle with distilled water)

-

Odor source chambers

-

Test compound: 4-methyl-5-undecene

-

Solvent (e.g., hexane, paraffin oil)

-

Filter paper discs

-

Test insects (e.g., mosquitoes, moths, beetles)

-

Release chamber

-

Stopwatch

-

Dissection microscope or camera for observation

-

Cleaning supplies: non-scented soap, distilled water, acetone, ethanol

-

Oven for drying glassware

Preparation of Test and Control Stimuli

-

Stock Solution: Prepare a stock solution of 4-methyl-5-undecene in a high-purity solvent (e.g., 1 mg/mL in hexane). Store in a sealed vial at a low temperature (e.g., -20°C) to prevent degradation.

-

Serial Dilutions: Prepare a range of serial dilutions from the stock solution to determine the dose-response relationship. It is advisable to start with a wide range of concentrations (e.g., 0.01 µg/µL, 0.1 µg/µL, 1 µg/µL, 10 µg/µL).

-

Application: Apply a standard volume (e.g., 10 µL) of the desired test concentration onto a filter paper disc.

-

Control: Apply an equal volume of the pure solvent to a separate filter paper disc to serve as the control.

-

Acclimatization: Allow the solvent to evaporate from the filter paper for a set period (e.g., 1-2 minutes) before placing it in the odor source chamber.

Olfactometer Setup and Operation

-

Cleaning: Thoroughly clean all components of the olfactometer before each experiment. Wash with a non-scented detergent, rinse with distilled water, then with acetone or ethanol, and finally bake in an oven at a high temperature (e.g., 120°C) for at least 4 hours to remove any residual odors.[1]

-

Assembly: Assemble the Y-tube olfactometer, connecting the arms to the odor source chambers and the base to the insect release chamber.

-

Airflow: Connect the air source to the system, passing the air through an activated charcoal filter for purification and then through a humidifier.[2] The purified and humidified air is then split and passed through the two odor source chambers and into the respective arms of the Y-tube.

-

Flow Rate: Adjust the flow rate using flow meters to ensure a constant and equal airflow through both arms (e.g., 100-200 mL/min).

-

Stimulus Introduction: Place the filter paper with the test compound into one odor source chamber and the control filter paper into the other. The assignment of the test arm should be randomized between trials to avoid positional bias.

-

Acclimatization Period: Allow the system to run for a few minutes to allow the odor plume to stabilize within the olfactometer arms.

Experimental Procedure

-

Insect Preparation: Use insects of the same age, sex, and physiological state (e.g., mated, starved for a specific period) to ensure uniform motivation.[2] Acclimatize the insects to the experimental conditions (temperature, humidity, light) for a defined period before the assay.

-

Insect Release: Introduce a single insect into the release chamber at the base of the Y-tube.

-

Observation Period: Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice. A choice is recorded when the insect moves a predetermined distance into one of the arms (e.g., past a line marked on the arm).

-

Data Recording: Record the following parameters:

-

The first arm entered (the "first choice").

-

The time taken to make the first choice.

-

The total time spent in each arm during the observation period.

-

Whether the insect made a choice or remained in the release arm (a "no choice" response).

-

-

Replication: Conduct a sufficient number of replicates for each concentration and control to ensure statistical power. After a set number of trials (e.g., 5-10), clean the olfactometer and rotate the arms to further minimize any spatial bias.

Data Analysis

-

Choice Data: Analyze the number of insects choosing the test arm versus the control arm using a Chi-square test or a binomial test.

-

Residence Time: Compare the time spent in the test and control arms using a paired t-test or a Wilcoxon signed-rank test.

-

Response Rate: Calculate the percentage of insects that made a choice and analyze for significant differences between test and control groups.

Mandatory Visualizations

Caption: Experimental workflow for a Y-tube olfactometer assay.

Caption: Hypothetical olfactory signaling pathway in an insect neuron.

References

Application Notes and Protocols for 4-Methyl-5-nonanol and 4-Methyl-5-nonanone as Semiochemicals in Pest Management

Audience: Researchers, scientists, and drug development professionals.

Introduction